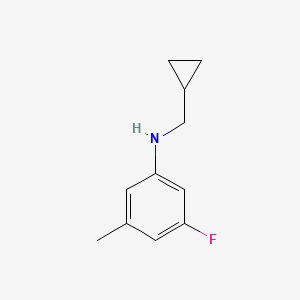

N-(cyclopropylmethyl)-3-fluoro-5-methylaniline

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-3-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8-4-10(12)6-11(5-8)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXXQFQBQNCDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-fluoro-5-methylaniline typically involves the following steps:

Formation of the cyclopropylmethyl group: This can be achieved through various methods such as the Corey-Chaykovsky reaction or the Simmons-Smith reaction, which involve the formation of cyclopropanes from alkenes using reagents like diiodomethane and zinc-copper couple.

Introduction of the fluorine atom: The fluorination of the aniline ring can be accomplished using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the cyclopropylmethyl group to the aniline ring: This step involves the alkylation of the aniline ring with cyclopropylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of N-(cyclopropylmethyl)-3-fluoro-5-methylaniline may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-fluoro-5-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Nucleophiles like amines, thiols

Major Products Formed

Oxidation: Quinones, oxidized derivatives

Reduction: Amines

Substitution: Substituted aniline derivatives

Scientific Research Applications

N-(cyclopropylmethyl)-3-fluoro-5-methylaniline has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

Materials Science: It can be utilized in the development of advanced materials with unique electronic and optical properties.

Chemical Biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain receptors, while the fluorine atom can influence its electronic properties and reactivity . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares N-(cyclopropylmethyl)-3-fluoro-5-methylaniline with two fluorinated aniline derivatives and a cyclopropane-containing pesticide:

Physicochemical and Functional Insights

- Cyclopropyl vs. Benzyl Groups : The cyclopropylmethyl group in the target compound likely enhances metabolic stability compared to benzyl or chlorophenyl-ethyl groups in analogs, as cyclopropane rings resist oxidative degradation .

- Agrochemical vs. Pharmaceutical Potential: While cyprofuram (a cyclopropane-containing pesticide) shows antifungal activity, the target compound’s fluorinated aniline scaffold is more aligned with kinase inhibitor or receptor antagonist drug candidates .

Biological Activity

N-(cyclopropylmethyl)-3-fluoro-5-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(cyclopropylmethyl)-3-fluoro-5-methylaniline is characterized by the following structural features:

- Cyclopropylmethyl Group : This unique feature may influence the compound's steric and electronic properties.

- Fluorine Substitution : The presence of a fluorine atom at the 3-position of the aniline ring enhances lipophilicity and can affect binding interactions with biological targets.

- Methyl Group : Located at the 5-position, this group may contribute to the overall hydrophobic characteristics of the molecule.

Biological Activity Overview

Research indicates that N-(cyclopropylmethyl)-3-fluoro-5-methylaniline interacts with various biological targets, influencing their activity through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It has been shown to bind to specific receptors, potentially altering their conformation and function.

- Cellular Effects : Interactions at the molecular level can lead to significant cellular responses, including apoptosis or altered signaling pathways.

The biological activity of N-(cyclopropylmethyl)-3-fluoro-5-methylaniline can be attributed to its ability to modulate enzyme and receptor activity. For instance, compounds with similar structures have demonstrated effects on kinases and other protein targets, leading to downstream effects in cellular signaling.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-5-methylaniline | Aniline ring with fluorine and methyl groups | Lacks cyclopropylmethyl group |

| N-(cyclopropylmethyl)-4-fluoroaniline | Cyclopropylmethyl group but different position of F | Different substitution pattern |

| N-(cyclopropylmethyl)-3-chloro-5-methylaniline | Chlorine instead of fluorine | Varying halogen may affect biological activity |

| N,N-Dimethyl-3-fluoro-5-methylaniline | Dimethyl substitution on nitrogen | Alters steric hindrance and electronic properties |

This table illustrates how the unique cyclopropylmethyl substitution in N-(cyclopropylmethyl)-3-fluoro-5-methylaniline may confer distinct reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

-

Kinase Inhibition Studies :

A study demonstrated that compounds similar to N-(cyclopropylmethyl)-3-fluoro-5-methylaniline showed allosteric inhibition of specific kinases. These findings suggest that this compound could potentially inhibit kinase activity through similar mechanisms, which is crucial for cancer therapy development . -

Antimicrobial Activity :

Preliminary research indicates that N-(cyclopropylmethyl)-3-fluoro-5-methylaniline exhibits antimicrobial properties. Its interaction with bacterial enzymes could disrupt essential metabolic processes, making it a candidate for further investigation in antimicrobial drug development . -

Cytotoxicity Assays :

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it can induce apoptosis in specific cell types, highlighting its potential as an anticancer agent .

Q & A

Q. Q1. What synthetic routes are most effective for preparing N-(cyclopropylmethyl)-3-fluoro-5-methylaniline, and how can reaction yields be optimized?

Methodological Answer:

- Stepwise Functionalization: Start with 3-fluoro-5-methylaniline (CAS 452-77-7, ). Introduce the cyclopropylmethyl group via nucleophilic substitution or reductive amination. For example, react the aniline with cyclopropylmethyl bromide in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Yield Optimization: Use catalytic additives like tetrabutylammonium iodide (TBAI) to enhance reactivity. Monitor intermediates via TLC (R values in hexane/ethyl acetate systems) and purify via column chromatography. Patent data show yields up to 95% for analogous N-cyclopropylmethyl benzamides under similar conditions .

Q. Q2. How can researchers confirm the structural integrity of N-(cyclopropylmethyl)-3-fluoro-5-methylaniline post-synthesis?

Methodological Answer:

- NMR Analysis: Compare H-NMR spectra with reference standards. For example, cyclopropylmethyl protons typically appear as multiplet signals at δ 0.4–1.2 ppm, while aromatic protons (3-fluoro-5-methyl substitution) resonate at δ 6.5–7.2 ppm .

- LCMS Validation: Use LCMS (ESI+) to confirm molecular weight (calculated: 207.25 g/mol). A peak at m/z 208.1 [M+H] is expected. Cross-reference with impurities (e.g., unreacted aniline at m/z 125.1) .

Q. Q3. What stability considerations are critical for storing N-(cyclopropylmethyl)-3-fluoro-5-methylaniline?

Methodological Answer:

- Light Sensitivity: Store in amber vials under inert gas (N or Ar) to prevent photodegradation.

- Temperature Control: Keep at –20°C for long-term storage. Thermal gravimetric analysis (TGA) of similar anilines shows decomposition above 150°C .

Advanced Research Questions

Q. Q4. How can computational modeling resolve contradictory regioselectivity data in electrophilic substitution reactions involving this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electron density maps. The fluorine atom at position 3 directs electrophiles to the para position (C4), while the methyl group at C5 sterically hinders meta substitution. Compare with experimental F-NMR shifts to validate .

- Case Study: For nitration reactions, computational results should align with observed product ratios (e.g., 4-nitro vs. 6-nitro derivatives) .

Q. Q5. What strategies are recommended for analyzing trace impurities in N-(cyclopropylmethyl)-3-fluoro-5-methylaniline?

Methodological Answer:

- HPLC-MS/MS: Employ a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/water (0.1% formic acid). Detect impurities like unreacted 3-fluoro-5-methylaniline (retention time ~4.2 min) or N-alkylation byproducts .

- Quantitative Thresholds: Set acceptance criteria at ≤0.15% for any single impurity (ICH Q3A guidelines) .

Q. Q6. How can researchers design experiments to probe the compound’s metabolic stability in biological systems?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human or rodent) at 37°C. Monitor degradation via LCMS over 60 minutes. Calculate half-life (t) using first-order kinetics.

- CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks. Use fluorogenic substrates for high-throughput analysis .

Data Contradiction and Troubleshooting

Q. Q7. How should researchers address discrepancies in 1^11H-NMR spectra between synthesized batches?

Methodological Answer:

- Solvent Effects: Ensure consistent use of deuterated solvents (e.g., CDCl vs. DMSO-d), as aromatic proton shifts vary significantly.

- Dynamic Effects: Check for restricted rotation in the cyclopropylmethyl group, which can split signals into multiplets. Compare with patent data (e.g., δ 3.18–3.58 ppm for N-CH protons) .

Q. Q8. What experimental controls are essential when studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Negative Controls: Exclude catalysts (e.g., Pd(PPh)) to confirm no background coupling.

- Isotopic Labeling: Use C-labeled reactants to track bond formation. For Suzuki-Miyaura reactions, monitor aryl-aryl coupling via F-NMR (shift changes upon boron substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.